
N-(3-(Trifluoromethyl)phenyl)acetamide
Overview
Description
N-(3-(Trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.1611 g/mol . It is also known by other names such as m-(Trifluoromethyl)acetanilide and 3-(Trifluoromethyl)acetanilide . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
N-(3-(Trifluoromethyl)phenyl)acetamide can be synthesized through several methods. One common synthetic route involves the condensation of 3-trifluoromethylaniline with 4-nitrobenzaldehyde to form a Schiff base intermediate, which is then hydrolyzed to yield the desired product . Another method involves the reaction of 3-trifluoromethylaniline with acetic anhydride under appropriate conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-(Trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
N-(3-(Trifluoromethyl)phenyl)acetamide has been studied for its potential as an active pharmaceutical ingredient (API). Its derivatives are synthesized to evaluate their efficacy against various diseases, particularly in the field of neurology and oncology.
Case Study : A study focusing on the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated that modifications to the acetamide structure could lead to compounds with enhanced anticonvulsant activity. The derivatives containing trifluoromethyl groups showed promising results in animal models for epilepsy, indicating that this compound can serve as a precursor for developing new antiepileptic drugs .
Compound | Activity (MES Seizures) | Neurotoxicity (300 mg/kg) |
---|---|---|
20 | Moderate | No |
22 | High | Yes |
Phenytoin | High | Yes |
The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that derivatives of this compound can modulate inflammatory pathways and may be effective against resistant strains of bacteria.
Study Findings : In vitro studies have shown that certain derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections where conventional antibiotics fail .
Antiviral Research
Mechanism of Action
The mechanism of action of N-(3-(Trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
N-(3-(Trifluoromethyl)phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-(Trifluoromethyl)phenyl)acetamide: This compound has a similar structure but with the trifluoromethyl group in the para position, which can affect its chemical reactivity and biological activity.
N-(2-(Trifluoromethyl)phenyl)acetamide: The trifluoromethyl group in the ortho position can lead to different steric and electronic effects compared to the meta position.
Biological Activity
N-(3-(Trifluoromethyl)phenyl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with various biological targets, including proteins and enzymes. This interaction is crucial for its pharmacological effects.
The mechanism by which this compound exerts its biological effects involves several key factors:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cellular membranes.
- Hydrogen Bonding : The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and stability.
- Target Interaction : The compound may interact with specific molecular pathways, potentially modulating enzyme activities related to various diseases .
Biological Applications
This compound has been studied for several biological activities:
- Anticonvulsant Activity : Research indicates that derivatives of this compound demonstrate significant anticonvulsant properties in animal models, particularly in the maximal electroshock (MES) test .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, although further research is needed to confirm these findings.
- Anti-inflammatory and Anticancer Activity : The compound has shown promise as an anti-inflammatory agent and as a candidate for cancer treatment due to its ability to inhibit specific cellular pathways involved in tumor growth.
1. Anticonvulsant Screening
A study evaluated the anticonvulsant activity of several acetamide derivatives, including those with a trifluoromethyl group. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced protection in the MES test compared to their non-fluorinated counterparts. Notably, certain derivatives showed effective protection at doses of 100 mg/kg at both 0.5 h and 4 h post-administration .
Compound | Dose (mg/kg) | MES Test Result (0.5h) | MES Test Result (4h) |
---|---|---|---|
14 | 100 | Effective | Effective |
15 | 300 | Ineffective | Ineffective |
2. Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound derivatives were tested against common bacterial strains. The results indicated varying degrees of inhibition, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
Compound | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
1 | 40 | 29 |
2 | 50 | 24 |
Q & A
Q. Basic: What are the common synthetic routes for preparing N-(3-(trifluoromethyl)phenyl)acetamide derivatives?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the phenyl ring followed by acylation. Key steps include:
- Acylation : Introduction of the acetamide group via reaction with acetyl chloride or acetic anhydride under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Trifluoromethyl Group Incorporation : Electrophilic substitution or coupling reactions using reagents like trifluoromethyl iodide (CF₃I) or copper-mediated Ullmann reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting reaction time and temperature .
Q. Advanced: How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound derivatives?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of trifluoromethyl groups but may increase hydrolysis risks. Solvent polarity must balance reactivity and stability .
- Catalyst Systems : Palladium or copper catalysts improve coupling efficiency for trifluoromethylation, but residual metal contamination must be minimized via chelating agents .
- Temperature Control : Lower temperatures (0–5°C) reduce unwanted polymerization or oxidation, particularly for intermediates with electron-rich aromatic rings .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., acetamide NH at δ 2.0–2.2 ppm) and trifluoromethyl group splitting patterns .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying substituent positions .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bending modes (~1550 cm⁻¹) .
Q. Advanced: How can researchers resolve structural ambiguities in analogues with overlapping spectroscopic signals?
- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating spatial proximity of protons .
- X-ray Crystallography : Provides definitive proof of molecular geometry, especially for trifluoromethyl group orientation .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra to cross-validate experimental data .
Q. Basic: What biological activities are associated with this compound derivatives?
- Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) via binding to ATP pockets, with IC₅₀ values in the nanomolar range .
- Anti-inflammatory Effects : Suppression of COX-2 and TNF-α pathways in cell-based assays .
- Antimicrobial Properties : Moderate activity against Gram-positive bacteria due to membrane disruption .
Q. Advanced: How do electronic effects of the trifluoromethyl group influence bioactivity in SAR studies?
- Lipophilicity Enhancement : The -CF₃ group increases logP, improving blood-brain barrier penetration in CNS-targeted compounds .
- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with target proteins, enhancing binding affinity .
- Steric Hindrance : Bulkiness may limit access to certain enzyme active sites, necessitating structural optimization .
Q. Basic: What are the primary applications of this compound derivatives in medicinal chemistry?
- Kinase Inhibitors : Preclinical candidates for non-small cell lung cancer (NSCLC) and colorectal cancer .
- Protease Modulators : Potential in treating neurodegenerative diseases by targeting β-secretase .
- PET Tracers : ¹⁸F-labeled derivatives for imaging tumor metabolism .
Q. Advanced: How can contradictions in biological assay data (e.g., IC₅₀ variability) be systematically addressed?
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Solubility Optimization : DMSO concentration adjustments (<1%) prevent compound aggregation artifacts .
- Off-Target Profiling : High-throughput screening against unrelated targets to identify nonspecific interactions .
Q. Basic: What computational tools are recommended for predicting the reactivity of this compound derivatives?
- Molecular Dynamics (MD) : Simulates binding kinetics with targets like kinases .
- Docking Software (AutoDock Vina) : Predicts binding poses and affinity scores .
- ADMET Predictors (SwissADME) : Estimates pharmacokinetic properties (e.g., CYP450 metabolism) .
Q. Advanced: What strategies improve the metabolic stability of this compound-based drug candidates?
- Deuterium Exchange : Replacing labile hydrogens with deuterium slows oxidative metabolism .
- Prodrug Design : Masking polar groups (e.g., phosphate esters) enhances oral bioavailability .
- Enzyme Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ritonavir) prolongs half-life .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIPNANLYHXYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188595 | |
Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-36-0 | |
Record name | N-[3-(Trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Acetotoluidide, alpha,alpha,alpha-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 351-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60257 | |
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Record name | 351-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-trifluoromethylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(Trifluoromethyl)acetanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU7ETU84SK | |
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Retrosynthesis Analysis
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